molecular formula C20H26O4 B13432138 17-Deshydroxyacetyl 17-Carbonyl Prednisolone

17-Deshydroxyacetyl 17-Carbonyl Prednisolone

Cat. No.: B13432138
M. Wt: 330.4 g/mol
InChI Key: FNHIZNQCGNCRTM-OWLVHUDESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Deshydroxyacetyl 17-Carbonyl Prednisolone involves multiple steps, starting from prednisolone. The key steps include selective oxidation and reduction reactions to modify the functional groups at specific positions on the steroid backbone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 17-Deshydroxyacetyl 17-Carbonyl Prednisolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of prednisolone with modified functional groups, which can be further utilized in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 17-Deshydroxyacetyl 17-Carbonyl Prednisolone involves binding to glucocorticoid receptors in the cytoplasm of target cells. This complex translocates to the nucleus, where it interacts with DNA to modulate gene transcription. The compound up-regulates the expression of anti-inflammatory proteins and represses pro-inflammatory proteins, thereby exerting its anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 17-Deshydroxyacetyl 17-Carbonyl Prednisolone has unique structural modifications that enhance its stability and bioavailability. These modifications also contribute to its distinct pharmacological profile, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbaldehyde

InChI

InChI=1S/C20H26O4/c1-18-7-5-13(22)9-12(18)3-4-14-15-6-8-20(24,11-21)19(15,2)10-16(23)17(14)18/h5,7,9,11,14-17,23-24H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-,20-/m0/s1

InChI Key

FNHIZNQCGNCRTM-OWLVHUDESA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C=O)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C=O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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